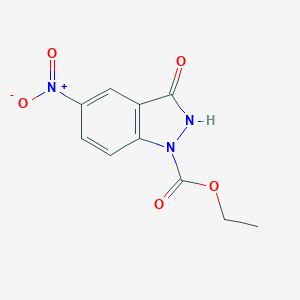
Ethyl 3-hydroxy-5-nitro-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a keto group at the 3-position, and an ethyl ester group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-nitrobenzoylacetate with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, base catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: Ethyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar structure but with a pyrazole ring instead of an indazole ring.
Ethyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Uniqueness: Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to the presence of both a nitro group and an indazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
178160-22-0 |
|---|---|
Molekularformel |
C10H9N3O5 |
Molekulargewicht |
251.2 g/mol |
IUPAC-Name |
ethyl 5-nitro-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C10H9N3O5/c1-2-18-10(15)12-8-4-3-6(13(16)17)5-7(8)9(14)11-12/h3-5H,2H2,1H3,(H,11,14) |
InChI-Schlüssel |
PZZXOYLHFQSEQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Kanonische SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Synonyme |
ETHYL 5-NITRO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















